4-Isopropoxy-2-butanone
Overview
Description
4-Isopropoxy-2-butanone is an organic compound with the molecular formula C7H14O2. It is a colorless to almost colorless liquid with a characteristic odor. This compound is known for its applications in various fields, including organic synthesis and industrial processes .
Mechanism of Action
The compound is an organic compound with the molecular formula C7H14O2 and a molecular weight of 130.19 . It is a colorless liquid with a density of 0.902 g/cm3 . The boiling point of 4-Isopropoxy-2-butanone is 75°C at 35mmHg .
In terms of safety, this compound has relatively low toxicity and is generally considered to pose no significant harm to humans. Proper safety measures should be observed during operation and it should be stored properly .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Isopropoxy-2-butanone can be synthesized through several methods. One common method involves the reaction of 2-butanone with isopropyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves continuous distillation and purification to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropoxy-2-butanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the isopropoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) are commonly employed.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted butanones depending on the nucleophile used.
Scientific Research Applications
4-Isopropoxy-2-butanone has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.
Medicine: It is explored for its potential use in drug development and as a solvent in pharmaceutical formulations.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Comparison with Similar Compounds
4-Propoxy-2-butanone: Similar in structure but with a propoxy group instead of an isopropoxy group.
2-Butanone: Lacks the isopropoxy group, making it less reactive in certain substitution reactions.
4-Sec-butoxy-2-butanone: Contains a sec-butoxy group, leading to different reactivity and applications.
Uniqueness: 4-Isopropoxy-2-butanone is unique due to its specific isopropoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4-propan-2-yloxybutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-6(2)9-5-4-7(3)8/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWOUXCWMNHTIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337075 | |
Record name | 4-Isopropoxy-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32541-58-5 | |
Record name | 4-Isopropoxy-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Isopropoxy-2-butanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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